2-Chloro-N-isobutylnicotinamide
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Overview
Description
2-Chloro-N-isobutylnicotinamide is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Research and Applications in Toxicology
Scientific research often explores the toxicological impact of chemical compounds on both the environment and health. For instance, studies on herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) have advanced rapidly, offering insights into specific characteristics of toxicity and mutagenicity. These studies are crucial for understanding occupational risks, neurotoxicity, resistance, and impacts on non-target species, highlighting the importance of molecular biology in future research on compound toxicology (Zuanazzi, Ghisi, & Oliveira, 2020).
Pharmacological Effects and Drug Development
The study of compounds like Chlorogenic Acid (CGA) showcases the broad range of pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. These insights are pivotal for drug development, indicating potential applications for compounds with similar properties in treating various disorders (Naveed et al., 2018).
Environmental Impact and Water Treatment
Research on the environmental impact and treatment of contaminated water often involves chemical compounds. For instance, the challenges and opportunities for electrochemical processes in treating contaminated water highlight the need for minimizing toxic byproducts and improving efficiency in water treatment technologies. This type of research is critical for developing sustainable methods to address water pollution (Radjenovic & Sedlak, 2015).
Biogeochemistry and Ecosystem Studies
The use of stable isotopes in studying marine mammal ecology represents an example of how chemical analysis techniques are applied in ecological research. This approach offers insights into diet, habitat use, movement, and physiology, demonstrating the utility of chemical compounds and their isotopes in understanding complex ecological dynamics (Newsome, Clementz, & Koch, 2010).
Mechanism of Action
Target of Action
It is a derivative of nicotinamide, which is known to be involved in cellular energy metabolism and dna repair .
Mode of Action
A related compound, n-cyanomethyl-2-chloroisonicotinamide (nci), has been studied for its effects on respiration, lipid metabolism, polyamine biosynthetic enzymes, and activities of lipoxigenase (lox) and peroxidase (pox) in rice plants . These effects were investigated in terms of resistance against rice blast disease .
Biochemical Pathways
Nicotinamide, a related compound, is known to play a crucial role in the cellular energy metabolism and dna repair processes .
Result of Action
The related compound nci has been shown to stimulate respiration in glycolytic processes, enhance the incorporation of acetate into lipids, and augment the activities of lox and pox in rice plants .
Action Environment
Environmental factors such as ph, temperature, salinity, electron donors and acceptors, and oxygen can impact the growth, metabolisms, and dechlorination activities of organohalide-respiring bacteria (ohrb), which may be relevant to the action of halogenated compounds like 2-chloro-n-isobutylnicotinamide .
Properties
IUPAC Name |
2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)6-13-10(14)8-4-3-5-12-9(8)11/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMSNVJDMIJWNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301235421 |
Source
|
Record name | 2-Chloro-N-(2-methylpropyl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301235421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59664-43-6 |
Source
|
Record name | 2-Chloro-N-(2-methylpropyl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59664-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(2-methylpropyl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301235421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.